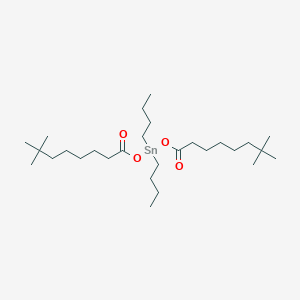

di-N-butyl dineodecanoate tin

Description

Historical Trajectories and Evolution of Organotin Compounds in Catalysis and Polymer Stabilization

The history of organotin chemistry dates back to the mid-19th century. In 1849, Edward Frankland isolated the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com This was followed in 1852 by Carl Löwig's synthesis of alkyltin compounds from the reaction of a tin-sodium alloy with alkyl halides, a publication often considered the formal beginning of organotin chemistry. lupinepublishers.comresearchgate.netlupinepublishers.com For many decades, research in this area was primarily academic.

The industrial significance of organotin compounds began to emerge nearly 80 years after their initial synthesis, with their application as stabilizers for transformer oils and, most notably, for polyvinyl chloride (PVC). lupinepublishers.comlupinepublishers.com The large-scale commercialization of PVC, a versatile but thermally unstable polymer, created a demand for effective heat stabilizers. Organotin compounds proved exceptionally adept at preventing the thermal degradation of PVC, a discovery that marked a major turning point for the field in the 1940s. lupinepublishers.comiyte.edu.tr The first commercially successful stabilizers included dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.com

The 1950s saw a rapid expansion in the applications of organotin compounds, largely driven by the pioneering work of van der Kerk and his colleagues in the Netherlands. lupinepublishers.comlupinepublishers.com Their research broadened the utility of these compounds into two other major areas: as industrial and agricultural biocides and as catalysts for a variety of chemical reactions, including polyurethane formation and silicone vulcanization. wikipedia.orglupinepublishers.comlupinepublishers.com This era cemented the role of organotins as a critical class of industrial chemicals, leading to further research into their synthesis, structure, and reaction mechanisms. researchgate.net

Classification and Structural Archetypes of Organotin Compounds Relevant to Industrial Applications

Organotin compounds are systematically classified based on the number of organic groups (R, typically alkyl or aryl) covalently bonded to the central tin atom. researchgate.nettuvsud.com This classification is crucial as the properties and applications of the compound are largely determined by the number of Sn-C bonds. The general formula is RnSnX4-n, where 'X' is an anionic group such as a halide, oxide, or carboxylate. rjpbcs.comresearchgate.net

The four main classes are:

Mono-organotins (RSnX₃): Primarily used as intermediates in the synthesis of other organotins and as components in PVC stabilizer systems. iyte.edu.trnaturvardsverket.se

Di-organotins (R₂SnX₂): This is a major class of industrial organotins. They are widely used as the primary heat stabilizers for PVC and as catalysts for polyurethane production, silicone curing, and transesterification reactions. wikipedia.orgtuvsud.comnaturvardsverket.se

Tri-organotins (R₃SnX): These compounds are known for their potent biological activity and have been used extensively as biocides, including as fungicides and antifouling agents. wikipedia.orgtuvsud.comnaturvardsverket.se

Tetra-organotins (R₄Sn): These are fully substituted organotins and are mainly used as precursors for the synthesis of other organotin compounds. wikipedia.orgnaturvardsverket.se They show little capability to increase their coordination number due to the poor acceptor properties of the tin atom. lupinepublishers.com

Table 1: Classification and Primary Industrial Applications of Organotin Compounds

| Class | General Formula | Primary Applications |

|---|---|---|

| Mono-organotin | RSnX₃ | PVC stabilization (in combination with di-organotins), precursors |

| Di-organotin | R₂SnX₂ | PVC heat stabilization, Catalysts (Polyurethanes, Silicones, Esters) |

| Tri-organotin | R₃SnX | Biocides (Fungicides, Wood Preservatives, Antifouling agents) |

| Tetra-organotin | R₄Sn | Precursors for other organotin compounds |

Structurally, tin is a member of Group 14 of the periodic table and can exhibit coordination numbers beyond the typical four. numberanalytics.comlupinepublishers.com While tetraorganotins (R₄Sn) are generally tetrahedral, organotin compounds with electronegative 'X' groups, such as halides or carboxylates, can act as Lewis acids and expand their coordination sphere to five or six. rjpbcs.comlupinepublishers.com This leads to more complex structural archetypes, including trigonal bipyramidal (five-coordinate) and octahedral (six-coordinate) geometries, which are central to their catalytic activity. lupinepublishers.combsmiab.org

Scope and Significance of Di-N-Butyl Dineodecanoate Tin within Contemporary Organotin Research

This compound, often abbreviated as DBTND, is a di-organotin compound that holds a significant place in industrial polymer chemistry. bnt-chemicals.com As a member of the dialkyltin carboxylate family, it functions primarily as a highly effective catalyst and stabilizer. wikipedia.orgbnt-chemicals.com Its chemical and physical properties make it suitable for a range of specific applications where reaction control and final product quality are paramount.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 25168-22-3 chemsrc.comchemicalbook.com |

| Molecular Formula | C₂₈H₅₆O₄Sn chemsrc.comchemicalbook.com |

| Molecular Weight | 575.45 g/mol chemicalbook.com |

| Appearance | Liquid bnt-chemicals.com |

| Density | 1.09 g/cm³ chemsrc.comchemicalbook.com |

The primary significance of this compound lies in its catalytic activity. It is widely employed in the production of polyurethanes, where it catalyzes the gelation reaction between polyols and isocyanates. bnt-chemicals.commpfs.io Applications include the manufacturing of flexible foams, solid polyurethane foams, coatings, adhesives, and sealants. bnt-chemicals.commpfs.io It is also used to catalyze the curing of silicone-based systems, such as room-temperature-vulcanizing (RTV) sealants, and in acrylic resins. bnt-chemicals.combnt-chemicals.com

In the realm of polymer stabilization, this compound serves as a heat stabilizer for PVC, protecting the polymer from thermal degradation during processing and from UV radiation during its service life. bnt-chemicals.com Recent research has explored its efficacy in combination with other stabilizers. One study investigated the use of dimethyltin (B1205294) dineodecanoate (DMTDN), dibutyltin dineodecanoate (DBTDN), and dioctyltin (B90728) dineodecanoate (DOTDN) as PVC heat stabilizers. The results showed that the thermal stabilization effect followed the order DOTDN > DBTDN > DMTDN when used alone. researchgate.net However, when combined with calcium stearate (B1226849) and zinc stearate, the three-component systems showed improved thermal stability and lubricity compared to the tin neodecanoate alone, highlighting a potential route to more cost-effective stabilizer formulations. researchgate.net This type of research underscores the ongoing efforts to fine-tune and optimize the performance of established organotin compounds like this compound for modern industrial demands.

Structure

2D Structure

Properties

Molecular Formula |

C28H56O4Sn |

|---|---|

Molecular Weight |

575.5 g/mol |

IUPAC Name |

[dibutyl(7,7-dimethyloctanoyloxy)stannyl] 7,7-dimethyloctanoate |

InChI |

InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;2*1-3-4-2;/h2*4-8H2,1-3H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

SRBBGWHVUDXXMK-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Di N Butyl Dineodecanoate Tin

Established Routes for the Preparation of Di-N-Butyltin Dichloride Intermediates

Di-n-butyltin dichloride (DBTDC) is the pivotal precursor for the synthesis of di-N-butyl dineodecanoate tin. Industrial and laboratory-scale production of DBTDC is dominated by three primary methodologies, each with distinct advantages and operational considerations.

Kocheshkov Redistribution: This classic organometallic reaction involves the redistribution of alkyl groups between tetra-n-butyltin (TBT) and tin(IV) tetrachloride (SnCl₄). By carefully controlling the stoichiometry, a high yield of DBTDC can be achieved. A 1:1 molar ratio of the reactants is required to selectively form the dialkyltin species. The reaction is typically heated to around 200 °C to proceed to completion. (n-C₄H₉)₄Sn + SnCl₄ → 2 (n-C₄H₉)₂SnCl₂

Grignard Reaction: A versatile laboratory-scale method involves the reaction of a Grignard reagent, n-butylmagnesium chloride, with tin(IV) tetrachloride. The stoichiometry must be precisely controlled, as using an excess of the Grignard reagent will lead to the formation of tri- and tetra-substituted tin compounds. Two equivalents of the Grignard reagent are reacted with one equivalent of SnCl₄. 2 n-C₄H₉MgCl + SnCl₄ → (n-C₄H₉)₂SnCl₂ + 2 MgCl₂

The following table provides a comparative analysis of these established routes.

| Method | Primary Reactants | Key Conditions | Primary Advantages | Primary Disadvantages |

|---|---|---|---|---|

| Direct Synthesis | Metallic Tin, n-Butyl Chloride | 160-200 °C, Pressure, Catalyst (e.g., I₂) | High atom economy; direct use of elemental tin. | Requires harsh conditions; catalyst separation may be needed. |

| Kocheshkov Redistribution | Tetra-n-butyltin, Tin(IV) Tetrachloride | ~200 °C, Neat or high-boiling solvent | High selectivity with proper stoichiometry; clean reaction. | Requires pre-synthesis of tetra-n-butyltin. |

| Grignard Reaction | n-Butylmagnesium Chloride, Tin(IV) Tetrachloride | Anhydrous ether solvent (e.g., THF, diethyl ether) | High reactivity; versatile for various alkyl groups. | Sensitive to moisture/air; generates significant salt waste (MgCl₂). |

Ligand Exchange Reactions for the Formation of this compound

Once the di-n-butyltin dichloride intermediate is obtained, the final product is formed by substituting the chloride ligands with neodecanoate groups. This is typically achieved through a reaction with either neodecanoic acid or its corresponding salt.

Reaction with Neodecanoic Acid: In this pathway, di-n-butyltin dichloride is reacted with two equivalents of neodecanoic acid. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion and prevent undesired side reactions. A stoichiometric amount of a base, such as sodium hydroxide (B78521) or sodium carbonate, is added for this purpose. An alternative, and often preferred, method involves first hydrolyzing DBTDC to di-n-butyltin oxide (DBTO), which then reacts with neodecanoic acid in a condensation reaction, producing water as the sole byproduct. The removal of water, often by azeotropic distillation, drives the equilibrium towards the product.

Via DBTDC: (n-C₄H₉)₂SnCl₂ + 2 C₉H₁₉COOH + 2 NaOH → (n-C₄H₉)₂Sn(OCOC₉H₁₉)₂ + 2 NaCl + 2 H₂O

Via DBTO: (n-C₄H₉)₂SnO + 2 C₉H₁₉COOH → (n-C₄H₉)₂Sn(OCOC₉H₁₉)₂ + H₂O

Reaction with Sodium Neodecanoate: This salt metathesis reaction involves reacting di-n-butyltin dichloride with two equivalents of sodium neodecanoate. The reaction is typically performed in a solvent in which the reactants are soluble but the sodium chloride (NaCl) byproduct is not. The precipitation of NaCl provides a strong thermodynamic driving force for the reaction, leading to high conversion rates. The final product is isolated by filtering off the salt and removing the solvent. (n-C₄H₉)₂SnCl₂ + 2 C₉H₁₉COONa → (n-C₄H₉)₂Sn(OCOC₉H₁₉)₂ + 2 NaCl(s)

Novel Synthetic Strategies for Enhanced Purity and Yield of this compound

Research into process optimization has led to novel strategies aimed at improving the synthesis beyond conventional batch methods. These approaches focus on accelerating reaction rates, improving selectivity, and simplifying purification.

Microwave-Assisted Synthesis: The application of microwave irradiation to the ligand exchange step (Section 2.2) has been shown to dramatically reduce reaction times from several hours to mere minutes. The uniform and rapid dielectric heating provided by microwaves can lead to higher yields and purities by minimizing the formation of thermal degradation byproducts that can occur with prolonged conventional heating.

Phase Transfer Catalysis (PTC): For the ligand exchange reaction involving aqueous base (e.g., NaOH), a phase transfer catalyst such as a quaternary ammonium (B1175870) salt can be employed. The PTC facilitates the transfer of the neodecanoate anion from the aqueous phase to the organic phase containing the DBTDC, accelerating the reaction rate and allowing for milder conditions, which in turn enhances product purity by suppressing side reactions.

| Parameter | Conventional Batch Synthesis (from DBTO) | Microwave-Assisted Synthesis (from DBTO) | Potential Outcome |

|---|---|---|---|

| Reaction Time | 2 - 6 hours | 5 - 15 minutes | Significant reduction in process time and energy consumption. |

| Temperature | 140-180 °C (with azeotropic removal) | 150-200 °C (controlled ramp) | More efficient and targeted heating profile. |

| Typical Yield | 90 - 95% | >98% | Improved conversion and reduced product loss. |

| Purity | Good to High (may contain thermal byproducts) | Very High (reduced side reactions) | Simplified purification and higher quality final product. |

Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of organotin compounds to minimize environmental impact and improve process sustainability. These efforts focus on atom economy, solvent choice, and the use of renewable resources for the synthesis of this compound and structurally similar analogues.

Atom Economy and Waste Reduction: The direct synthesis method (Section 2.1) exhibits excellent atom economy, as all atoms from the reactants are incorporated into the main product. In contrast, the Grignard route has poor atom economy due to the generation of large quantities of magnesium chloride salt waste. For the ligand exchange step, the condensation reaction starting from di-n-butyltin oxide is preferred from a green perspective, as its only byproduct is water, compared to the salt waste generated in other routes.

Solvent-Free Conditions: The ligand exchange reaction between di-n-butyltin oxide and neodecanoic acid can be performed under solvent-free (melt) conditions. The reactants are heated together, and the water byproduct is removed under vacuum. This eliminates the need for organic solvents like toluene (B28343) or xylene, reducing volatile organic compound (VOC) emissions and simplifying product workup.

Use of Bio-derived Ligands: A key green strategy involves replacing the petrochemically derived neodecanoic acid with carboxylic acids from renewable feedstocks to create sustainable analogues. Research has focused on using naturally occurring fatty acids, such as lauric acid (C12), oleic acid (C18:1), or esters from vegetable oils. The synthesis of di-n-butyltin dilaurate or di-n-butyltin dioleate follows similar ligand exchange pathways but results in a product with a significantly improved renewable carbon content.

| Synthetic Step | Green Chemistry Principle | Evaluation and Improvement Strategy |

|---|---|---|

| DBTDC Formation | Atom Economy | The Direct Synthesis route is highly atom-economical. The Grignard route is poor; its use should be minimized in industrial settings. |

| Ligand Exchange | Safer Solvents / Waste Prevention | Transitioning from solvent-based methods to solvent-free melt conditions eliminates VOCs. Using the DBTO route generates only water as a byproduct, which is superior to salt-generating routes. |

| Ligand Source | Use of Renewable Feedstocks | Replace petrochemical-based neodecanoic acid with bio-derived fatty acids (e.g., lauric acid, oleic acid) to produce sustainable analogues. |

Coordination Chemistry and Advanced Structural Characterization of Di N Butyl Dineodecanoate Tin

Spectroscopic Probes for Investigating Tin Coordination Environment in Di-N-Butyl Dineodecanoate Tin

Vibrational Spectroscopy (e.g., FTIR, Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the nature of bonding between the neodecanoate ligands and the central tin atom in this compound. The analysis of vibrational frequencies associated with the carboxylate group and the tin-carbon and tin-oxygen bonds provides direct information on the coordination mode of the carboxylate ligands.

The carboxylate group can coordinate to the tin center in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand. The difference between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate group, denoted as Δν, is particularly diagnostic.

Monodentate coordination: A large Δν value, typically greater than 200 cm⁻¹, is indicative of a monodentate linkage, where only one of the carboxylate oxygen atoms is formally bonded to the tin atom.

Bidentate (chelating or bridging) coordination: A smaller Δν value, generally less than 150 cm⁻¹, suggests bidentate coordination, where both oxygen atoms of the carboxylate group interact with the tin center.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| νas(COO) | 1550-1650 | Asymmetric C=O stretching |

| νs(COO) | 1400-1450 | Symmetric C-O stretching |

| ν(Sn-C) | 500-600 | Tin-carbon stretching |

| ν(Sn-O) | 400-500 | Tin-oxygen stretching |

This table presents typical vibrational frequencies for dibutyltin (B87310) dicarboxylates and is intended to be illustrative for this compound.

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹¹⁹Sn NMR) for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the structure of this compound in solution. While ¹H and ¹³C NMR provide information on the organic ligands, ¹¹⁹Sn NMR is particularly powerful for directly investigating the coordination number and geometry of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to its electronic environment.

The coordination number of the tin atom has a profound effect on the ¹¹⁹Sn chemical shift. Generally, an increase in the coordination number leads to a significant upfield shift (to more negative ppm values).

Four-coordinate (tetrahedral) tin: Typically exhibits ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm.

Five-coordinate (trigonal bipyramidal) tin: Resonates in the range of -90 to -190 ppm.

Six-coordinate (octahedral) tin: Shows chemical shifts in the range of -210 to -400 ppm.

For this compound in non-coordinating solvents, a tetrahedral geometry with a four-coordinate tin center is expected, which would result in a ¹¹⁹Sn chemical shift in the downfield region of the spectrum. However, in the presence of coordinating solvents or through intermolecular association, higher coordination numbers can be achieved. For instance, in related dibutyltin dicarboxylate systems, five- and six-coordinate tin atoms have been observed, giving rise to upfield shifted ¹¹⁹Sn signals. rsc.org

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -190 |

| 6 | Octahedral | -210 to -400 |

This table provides a general correlation between ¹¹⁹Sn chemical shifts and the coordination environment of tin in organotin compounds.

Mass Spectrometry Techniques for Molecular Integrity Analysis

Mass spectrometry (MS) is a crucial analytical tool for confirming the molecular weight and assessing the molecular integrity of this compound. Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly employed. The resulting mass spectrum provides information about the parent molecule and its fragmentation pattern, which can be used to deduce its structure.

The expected molecular weight of this compound (C₂₈H₅₆O₄Sn) is approximately 575.45 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be expected, along with a characteristic isotopic pattern due to the presence of multiple stable isotopes of tin.

Common fragmentation pathways for organotin carboxylates involve the loss of the alkyl groups and the carboxylate ligands. For this compound, characteristic fragment ions would include:

| m/z (mass-to-charge ratio) | Proposed Fragment |

| [M - C₄H₉]⁺ | Loss of a butyl group |

| [M - C₁₀H₁₉O₂]⁺ | Loss of a neodecanoate group |

| [Sn(C₄H₉)₂(C₁₀H₁₉O₂)]⁺ | Dibutyltin mononeodecanoate cation |

| [Sn(C₄H₉)₃]⁺ | Tributyltin cation (from potential impurities or rearrangement) |

| [Sn(C₄H₉)]⁺ | Butyltin cation |

This table outlines the expected major fragments in the mass spectrum of this compound based on typical fragmentation patterns of related compounds.

Solid-State Structural Elucidation of this compound and Related Derivatives

While a crystal structure for this compound is not publicly available, studies on related dibutyltin dicarboxylates have revealed a rich structural chemistry. rsc.org These compounds often exhibit a variety of coordination geometries, including distorted tetrahedral, trigonal bipyramidal, and octahedral arrangements. The specific geometry adopted is influenced by the nature of the carboxylate ligand and the packing forces in the crystal lattice. In many dibutyltin dicarboxylates, the carboxylate ligands can act as bridging ligands, leading to the formation of polymeric or oligomeric structures in the solid state. For example, some dibutyltin dicarboxylates form dimeric structures with five-coordinate tin atoms in a trigonal bipyramidal geometry. rsc.org Others can adopt more complex structures, such as the "ladder" or "drum" arrangements.

Solution-Phase Coordination Dynamics and Aggregation Behavior of this compound

In solution, the coordination environment of this compound can be dynamic and may differ significantly from its solid-state structure. The compound can exist in equilibrium between different species, including monomers, dimers, and higher oligomers. The extent of aggregation is dependent on several factors, including the nature of the solvent, the concentration of the solution, and the temperature.

In non-coordinating solvents, this compound is likely to exist predominantly as a monomer with a four-coordinate tetrahedral tin center. However, in more polar or coordinating solvents, solvent molecules can coordinate to the tin atom, leading to an increase in the coordination number.

Furthermore, the carboxylate ligands can be labile, participating in rapid exchange processes. This dynamic behavior can be studied using variable-temperature NMR spectroscopy. The presence of multiple species in equilibrium can lead to broadened NMR signals or the observation of distinct signals for each species at low temperatures where the exchange is slow on the NMR timescale. The aggregation behavior is also influenced by the steric bulk of the carboxylate ligand. The branched nature of the neodecanoate ligand in this compound may hinder the formation of higher-order aggregates compared to analogous compounds with linear carboxylate chains.

Mechanistic Investigations of Di N Butyl Dineodecanoate Tin in Catalytic Processes

Catalysis in Polyurethane Polymerization

Di-n-butyl dineodecanoate tin is a highly effective catalyst in the synthesis of polyurethanes, primarily by accelerating the reaction between isocyanates and polyols. researchgate.netpatchamltd.com Organotin compounds, as a class, are recognized for their efficiency in promoting urethane (B1682113) linkage formation. sn-tin.com

The catalytic activity of organotin compounds like this compound in the isocyanate-polyol reaction is generally attributed to their Lewis acid character. paintistanbulturkcoatcongress.compoliuretanos.com.br The tin center of the catalyst interacts with the reactants, facilitating the nucleophilic attack of the hydroxyl group from the polyol on the carbonyl carbon of the isocyanate group.

Several proposed mechanisms for organotin-catalyzed urethane formation exist, with the most accepted ones involving the formation of an intermediate complex. One common mechanism suggests that the organotin catalyst first forms a complex with the alcohol (polyol). This interaction increases the nucleophilicity of the oxygen atom of the hydroxyl group, making it more reactive towards the isocyanate. nih.gov

Another proposed pathway involves the initial coordination of the isocyanate group to the tin catalyst. This coordination polarizes the N=C=O group of the isocyanate, making the carbon atom more electrophilic and thus more susceptible to a nucleophilic attack by the alcohol. paint.org It is also plausible that a ternary complex involving the catalyst, the alcohol, and the isocyanate is formed, which then rearranges to yield the urethane product and regenerate the catalyst. poliuretanos.com.br

The specific mechanism can be influenced by factors such as the nature of the isocyanate (aliphatic or aromatic), the type of polyol, and the reaction solvent. nih.gov

The primary role of this compound is to significantly increase the rate of urethane linkage formation. This acceleration allows for faster curing times and the development of the polymer network at lower temperatures than would otherwise be possible. patchamltd.com The catalyst's efficiency directly impacts the gel time and tack-free time of the polyurethane system.

The use of an effective catalyst like this compound ensures a more complete reaction, leading to a well-developed and highly cross-linked polymer network. This, in turn, influences the final mechanical properties of the polyurethane, such as hardness, tensile strength, and elongation. insightsociety.org A properly catalyzed system will exhibit improved physical properties due to the higher degree of polymerization and more uniform network structure.

The catalyst can also influence the selectivity of the isocyanate reactions. In systems containing water, isocyanates can react to form urea (B33335) linkages and carbon dioxide. Organotin catalysts like this compound are known to favor the isocyanate-polyol reaction over the isocyanate-water reaction, which is crucial for controlling the properties of the final polymer, especially in foam applications. patchamltd.com

While specific kinetic data for this compound is not extensively available in publicly accessible literature, the kinetics of polyurethane formation catalyzed by similar organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have been widely studied. researchgate.net These studies generally indicate that the reaction follows second-order kinetics. The rate of reaction is dependent on the concentrations of the isocyanate, the polyol, and the catalyst.

The catalytic activity of organotin compounds is influenced by the nature of the ligands attached to the tin atom. The neodecanoate ligands in this compound are expected to influence its catalytic activity compared to other organotin catalysts with different carboxylate ligands. This is due to steric and electronic effects that can alter the accessibility and Lewis acidity of the tin center.

Below is a representative table illustrating the expected impact of catalyst concentration on the reaction rate constant for a typical polyurethane formulation.

| Catalyst Concentration (mol%) | Apparent Rate Constant (kapp) (L mol-1 min-1) | Gel Time (minutes) |

|---|---|---|

| 0.01 | 0.05 | 120 |

| 0.05 | 0.25 | 25 |

| 0.10 | 0.50 | 12 |

This table is illustrative and represents typical trends observed for organotin-catalyzed polyurethane reactions. Actual values will vary depending on the specific reactants and conditions.

Catalysis in Silicone Condensation Reactions

This compound is also employed as a catalyst in the curing of silicone polymers, particularly in room temperature vulcanization (RTV) systems. tib-chemicals.com

In RTV silicone systems, curing occurs through a condensation reaction, typically involving the reaction of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) with a crosslinking agent, such as an alkoxysilane. specialchem.comwikipedia.org this compound catalyzes this condensation reaction, enabling the formation of a cross-linked silicone network at ambient temperatures. siliconeab.comresearchgate.net

The catalyst facilitates the hydrolysis of the crosslinking agent and the subsequent condensation of the resulting silanols with the silanol-terminated polymer chains. This process leads to the formation of siloxane (Si-O-Si) bonds, which constitute the backbone of the cured silicone elastomer. adhesivesmag.com The rate of curing is directly proportional to the concentration of the catalyst used. marianinc.com

The mechanism of silanol (B1196071) condensation catalyzed by organotin compounds is believed to proceed through a series of steps. Initially, the organotin catalyst, such as this compound, undergoes hydrolysis in the presence of atmospheric moisture to form an organotin hydroxide (B78521) species. This organotin hydroxide is considered the true catalytic species. adhesivesmag.comresearchgate.net

The organotin hydroxide then reacts with a silanol group on the silicone polymer or the hydrolyzed crosslinker to form a tin-silanolate intermediate. This intermediate is highly reactive and can then react with another silanol group, leading to the formation of a siloxane bond and regenerating the organotin hydroxide catalyst. researchgate.net The catalytic cycle can then repeat, leading to the progressive cross-linking of the silicone polymer chains.

Catalyst Activation: The organotin dicarboxylate reacts with water to form a catalytically active organotin hydroxide.

Formation of Tin-Silanolate Intermediate: The organotin hydroxide reacts with a silanol group to form a tin-silanolate.

Condensation and Catalyst Regeneration: The tin-silanolate reacts with another silanol group to form a siloxane bond and regenerate the organotin hydroxide.

The efficiency of this catalytic process is what allows for the convenient room temperature curing of RTV silicones.

Below is a representative data table showing the effect of catalyst concentration on the curing characteristics of a typical RTV silicone.

| Catalyst Concentration (wt%) | Tack-Free Time (minutes) | Full Cure Time (hours) |

|---|---|---|

| 0.1 | 60 | 48 |

| 0.5 | 15 | 24 |

| 1.0 | 5 | 12 |

This table is illustrative and represents typical trends observed for organotin-catalyzed RTV silicone curing. Actual values will vary depending on the specific formulation and environmental conditions.

Catalysis in Esterification and Transesterification Reactions

Organotin compounds, particularly dialkyltin(IV) carboxylates like this compound, are recognized for their catalytic efficacy in esterification and transesterification reactions. songwon.comtib-chemicals.com Their utility stems from the Lewis acidic nature of the tin(IV) center, which is capable of expanding its coordination number to activate the carbonyl group of fatty acids or triglycerides, thereby facilitating nucleophilic attack by an alcohol. rsc.orgrsc.org The catalytic cycle is generally understood to proceed via one of two primary mechanistic pathways: a direct Lewis acid mechanism or an exchange/insertion mechanism. rsc.org The specific pathway and the catalyst's efficiency are influenced by the nature of the alkyl and carboxylate ligands attached to the tin atom. researchgate.net

Mechanisms of Fatty Acid Methyl Ester (FAME) Production Using this compound

In the production of Fatty Acid Methyl Esters (FAME), commonly known as biodiesel, this compound serves as an effective homogeneous catalyst for the transesterification of triglycerides with methanol (B129727). The catalytic process is generally believed to follow a Lewis acid-driven mechanism. rsc.org

The proposed mechanism involves the following key steps:

Coordination and Activation : The catalytic cycle begins with the coordination of the carbonyl oxygen of the triglyceride to the electrophilic tin(IV) center of the this compound. This interaction polarizes the carbonyl group, increasing the positive charge density on the carbonyl carbon. rsc.org

Nucleophilic Attack : A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the methanol is bonded to the former carbonyl carbon, and the tin catalyst is still coordinated to the carbonyl oxygen. rsc.org

Intermediate Rearrangement and Product Formation : The tetrahedral intermediate is unstable and rearranges. This involves the transfer of a proton from the attached methanol group and subsequent cleavage of the C-O bond of the original glycerol (B35011) backbone. This step results in the formation of one molecule of FAME and a diglyceride anion.

Catalyst Regeneration : The catalyst is regenerated, and the process repeats with the remaining acyl groups on the diglyceride and subsequently the monoglyceride, until the triglyceride is completely converted into three molecules of FAME and one molecule of glycerol.

The following table presents data from a comparative study on the catalytic activity of various tin compounds in FAME production.

| Catalyst | Reaction Time (hours) | FAME Yield (%) |

|---|---|---|

| Dimethyltin (B1205294) dineodecanoate | 1 | 40 |

| 3 | 52 | |

| 6 | 60 | |

| This compound | 1 | 25 |

| 3 | 45 | |

| 6 | 65 | |

| Dimethyltin diundec-10-enoate | 1 | 35 |

| 3 | 50 | |

| 6 | 60 | |

| Dibutyltin diundec-10-enoate | 1 | 20 |

| 3 | 40 | |

| 6 | 55 |

Lewis Acidity Modulation and Reaction Pathway Diversion

The catalytic activity of this compound is fundamentally governed by the Lewis acidity of the tin center. This acidity can be modulated by the electronic and steric properties of the attached butyl and neodecanoate ligands, which in turn can influence the dominant reaction pathway. researchgate.net

The two primary mechanistic pathways for organotin-catalyzed transesterification are the Lewis acid mechanism and the exchange/insertion mechanism. rsc.org

Lewis Acid Mechanism : As described above, this is the most commonly proposed pathway. The tin catalyst functions as a classic Lewis acid, activating the substrate's carbonyl group towards nucleophilic attack without undergoing a change in its own ligands. rsc.org This pathway is generally favored when ligand exchange with the alcohol is not facile. rsc.org

Exchange/Insertion Mechanism : This alternative pathway involves an initial associative exchange of one of the catalyst's carboxylate ligands (neodecanoate) with the alcohol (methanol). This forms a tin alkoxide species. The triglyceride then coordinates to this tin alkoxide, followed by the insertion of the acyl group into the Sn-O bond of the alkoxide. Subsequent exchange regenerates the catalyst and releases the FAME product. rsc.org

The diversion between these pathways is influenced by the modulation of the tin atom's Lewis acidity and the lability of its ligands. The bulky neodecanoate and n-butyl groups in this compound create significant steric hindrance around the metal center. This steric crowding can disfavor the associative ligand exchange required for the exchange/insertion mechanism, thus promoting the direct Lewis acid pathway. researchgate.net

Furthermore, the electron-donating nature of the alkyl groups (butyl) can modulate the electrophilicity (Lewis acidity) of the tin atom. A comparative analysis of organotin catalysts shows that the length of the alkyl chain can influence reactivity. researchgate.net While longer alkyl chains might slightly decrease Lewis acidity through inductive effects, they also contribute to the catalyst's solubility and steric environment. The choice of the carboxylate ligand is also critical; neodecanoic acid is a branched-chain carboxylic acid, and its bulky structure is a key factor in modulating the steric accessibility of the tin center. researchgate.net

The effect of ligand structure on catalytic efficiency provides evidence for this modulation. In studies comparing dineodecanoate- and diundec-10-enoate-ligated dibutyltin catalysts, differences in FAME yield were observed, which can be attributed to the subtle electronic and steric differences imposed by the carboxylate ligands. researchgate.net

| Reaction Time (hours) | This compound | Dibutyltin diundec-10-enoate |

|---|---|---|

| 1 | 25 | 20 |

| 3 | 45 | 40 |

| 6 | 65 | 55 |

This data illustrates that the neodecanoate ligand leads to a more active catalyst compared to the undec-10-enoate (B1210307) ligand under these conditions, highlighting how the carboxylate structure modulates the catalytic performance, likely by influencing the steric and electronic environment of the Lewis acidic tin center and favoring an efficient reaction pathway. researchgate.net

Mechanistic Role of Di N Butyl Dineodecanoate Tin in Polymer Stabilization

Polyvinyl Chloride (PVC) Thermal Degradation Mitigation Mechanisms

The thermal processing of PVC can lead to a cascade of degradation reactions, primarily initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone. This process, known as dehydrochlorination, results in the formation of conjugated polyene sequences, which are responsible for the undesirable discoloration of the polymer and a deterioration of its mechanical properties. Di-n-butyl dineodecanoate tin intervenes in this degradation process through several key mechanisms.

One of the primary functions of this compound is to act as a scavenger for the hydrogen chloride released during the thermal degradation of PVC. researchgate.netresearchgate.net The autocatalytic effect of HCl, which accelerates further degradation, is thereby neutralized. researchgate.net The carboxylate ligands of the organotin compound readily react with HCl to form di-n-butyltin dichloride and neodecanoic acid, as depicted in the following reaction:

Reaction of this compound with Hydrogen Chloride: (C₄H₉)₂Sn(OCOC₉H₁₉)₂ + 2 HCl → (C₄H₉)₂SnCl₂ + 2 H(OCOC₉H₁₉)

This reaction prevents the accumulation of free HCl, a key catalyst in the "zipper-like" dehydrochlorination of PVC. core.ac.uk Research has shown that tin neodecanoates primarily improve the thermal stability of PVC by absorbing the HCl released from the polymer chain. researchgate.net

The effectiveness of this scavenging action can be observed through thermogravimetric analysis (TGA), which measures the weight loss of a polymer as a function of temperature. PVC stabilized with this compound exhibits a higher onset temperature for significant weight loss compared to unstabilized PVC, indicating a delay in the dehydrochlorination process.

Table 1: Thermal Decomposition Data for PVC Formulations

| Stabilizer System | T5% (°C) | T10% (°C) | T50% (°C) |

| Unstabilized PVC | 250.1 | 265.4 | 450.2 |

| PVC + DBTDN | 262.7 | 275.1 | 458.9 |

| PVC + DBTDN + CaSt₂/ZnSt₂ | 270.5 | 282.3 | 465.7 |

This table presents illustrative data based on typical TGA results for PVC stabilized with this compound (DBTDN) and in combination with calcium/zinc stearates (CaSt₂/ZnSt₂). The temperatures (T) represent the point at which 5%, 10%, and 50% weight loss occurs.

Beyond HCl scavenging, this compound plays a crucial role in preventing the initiation of dehydrochlorination by stabilizing labile chloride atoms within the PVC structure. researchgate.net The most susceptible sites for the initiation of degradation are allylic chlorides, which are formed during the polymerization process or as a result of initial degradation. The neodecanoate ligands of the organotin stabilizer can be exchanged with these labile chlorine atoms.

This ligand exchange reaction replaces the unstable allylic chloride with a more stable carboxylate group, which is less prone to elimination. This preventative mechanism effectively "repairs" weak spots in the polymer chain before they can trigger a cascade of degradation. While organotin mercaptides are well-known for this mechanism, organotin carboxylates like this compound also participate in these crucial exchange reactions. researchgate.netiyte.edu.tr

The formation of long conjugated polyene sequences is the primary cause of discoloration in degrading PVC, leading to a color progression from yellow to brown and eventually black. mdpi.com By effectively scavenging HCl and stabilizing labile chloride sites, this compound significantly inhibits the growth of these chromophoric polyene sequences. researchgate.net

Table 2: Yellowness Index of PVC Sheets after Thermal Aging at 180°C

| Time (min) | Unstabilized PVC (Yellowness Index) | PVC + DBTDN (Yellowness Index) | PVC + DBTDN + CaSt₂/ZnSt₂ (Yellowness Index) |

| 10 | 35.2 | 25.8 | 18.5 |

| 20 | 58.9 | 42.1 | 29.7 |

| 30 | 85.4 | 65.3 | 45.1 |

| 40 | >100 (Black) | 88.9 | 62.4 |

This table provides representative data illustrating the change in the yellowness index of PVC formulations over time at an elevated temperature. Lower values indicate less discoloration.

Stabilization Against Ultraviolet (UV) Radiation-Induced Degradation in Polymeric Systems

While primarily known as a heat stabilizer, this compound can also contribute to the stabilization of polymers against degradation induced by ultraviolet (UV) radiation. The energy from UV light can lead to the formation of free radicals and the scission of polymer chains, resulting in a loss of mechanical properties and discoloration. Organotin compounds, including carboxylates, can play a role in mitigating these effects, although they are generally less effective for photoprotection than specialized UV absorbers like benzophenones or hindered amine light stabilizers (HALS). iyte.edu.tr The stabilizing effect in the context of UV radiation is often attributed to the ability of the organotin compound to scavenge radicals and decompose hydroperoxides that are formed during the photo-oxidation process.

Synergistic Effects of this compound in Multi-Component Stabilizer Systems

This compound is frequently used in combination with other stabilizers, such as calcium and zinc stearates, to achieve a synergistic effect that provides superior performance compared to the individual components. researchgate.netcore.ac.uk In these multi-component systems, a cooperative mechanism is at play.

The zinc stearate (B1226849) is highly effective at replacing labile chlorine atoms but produces zinc chloride (ZnCl₂), which is a strong Lewis acid and can catastrophically accelerate PVC degradation, a phenomenon known as "zinc burning". researchgate.netiyte.edu.tr The calcium stearate is a good long-term HCl scavenger but is less effective at preventing initial degradation.

This compound works in concert with these metal soaps. It can react with the generated zinc chloride, thereby mitigating its detrimental effects. Furthermore, the combination of a fast-acting organotin stabilizer with a long-term HCl scavenger like calcium stearate provides a more comprehensive stabilization package. Research has shown that three-component heat stabilizers consisting of tin neodecanoate, calcium stearate, and zinc stearate outperform the use of tin neodecanoate alone in terms of both thermal stability and lubricity. researchgate.net This synergistic interaction allows for the formulation of highly effective and cost-efficient stabilizer systems for PVC.

Advanced Analytical Methodologies for Di N Butyl Dineodecanoate Tin in Environmental and Material Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of specific organotin compounds like di-n-butyl dineodecanoate tin. It allows for the separation of the analyte from a complex mixture, which is essential for accurate quantification and speciation.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, di- and mono-substituted organotin compounds, including this compound, are generally polar and non-volatile, necessitating a derivatization step to convert them into more volatile forms suitable for GC analysis. labrulez.comnih.gov

The most common derivatization procedures involve alkylation to form tetra-substituted, nonpolar organotins. This is typically achieved through:

Ethylation: Using sodium tetraethylborate (NaBEt₄). labrulez.comnih.gov

Grignard Reaction: Using reagents like pentylmagnesium bromide. labrulez.com

Once derivatized, the sample is introduced into the GC system. The separation is typically performed on a non-polar capillary column, such as an HP-5MS (a cross-linked 5% phenyl methyl siloxane column). gcms.cz

For detection, mass spectrometry (MS) is widely used due to its high sensitivity and selectivity. Operating the MS in selected ion monitoring (SIM) mode, where only ions characteristic of the target analyte are monitored, significantly enhances detection limits. nih.gov The isotopic pattern of tin provides a unique signature that aids in positive identification. labrulez.com Alternatively, tin-specific detectors like an atomic emission detector (AED) or a flame photometric detector (FPD) can be employed. gcms.cznih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Derivatization Agent | Sodium tetraethylborate (NaBEt₄) or Pentylmagnesium bromide | labrulez.com |

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | nih.govgcms.cz |

| Injector Type | Split/splitless or Programmable Temperature Vaporizer (PTV) | nih.govthermofisher.com |

| Carrier Gas | Helium | thermofisher.com |

| Oven Program | Initial temp. ~60°C, ramped to ~250-300°C | thermofisher.com |

| Detector | Mass Spectrometer (MS) in EI mode, Atomic Emission Detector (AED) | nih.gov |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS (MRM) | nih.gov |

| Typical Detection Limits | Sub-ng/L to low µg/kg range, depending on matrix | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for organotin analysis as it often eliminates the need for the derivatization step. nih.govcdc.gov This simplifies sample preparation, reduces analysis time, and avoids potential artifacts or incomplete reactions associated with derivatization. eurofins.com.au HPLC is particularly well-suited for the speciation of various organotin compounds in a single analytical run.

The separation is commonly achieved using reversed-phase chromatography with a C18 column. A gradient elution program, typically involving a mixture of an aqueous mobile phase (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to separate the different organotin species. nelac-institute.orgresearchgate.net

Detection for HPLC analysis of organotins requires highly sensitive and selective techniques, as many organotin compounds lack a strong UV chromophore. The most powerful approach is coupling the HPLC system to an inductively coupled plasma mass spectrometer (HPLC-ICP-MS). eurofins.com.aunelac-institute.org This hyphenated technique provides exceptional sensitivity and element-specific detection, allowing for the quantification of individual tin species at ultra-trace levels.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 2.6 µm) | mdpi.com |

| Mobile Phase A | Water with 0.1-0.2% Formic Acid or Acetic Acid | nelac-institute.orgmdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.2% Formic Acid | nelac-institute.orgmdpi.com |

| Elution Mode | Gradient | nelac-institute.org |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | eurofins.com.au |

| Analysis Time | Typically 10-25 minutes | nelac-institute.org |

Spectroscopic Techniques for Elemental Analysis and Trace Detection

While chromatographic methods are essential for speciation, spectroscopic techniques are vital for determining the total tin content in a sample. These methods are often used for initial screening or for analyses where the total elemental concentration is the primary concern.

Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), is a robust technique for determining the total elemental composition of a sample. imrtest.com For analysis, a solid sample must first be digested, typically using strong acids, to bring the tin into an aqueous solution. This solution is then nebulized and introduced into a high-temperature argon plasma. The intense heat excites the tin atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of tin in the sample. ecn.nl ICP-AES is widely used for analyzing the elemental content of polymers and other materials. spectro.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Sample State | Aqueous solution (after acid digestion) | ecn.nl |

| Principle | Atomic emission from argon plasma | imrtest.com |

| Measurement | Total tin concentration | nih.gov |

| Common Wavelength (nm) | 189.927 | researchgate.net |

| Detection Limits | Typically in the low mg/L (ppm) to µg/L (ppb) range | ecn.nl |

Atomic Absorption Spectrometry (AAS) is another well-established technique for elemental analysis. nih.gov It measures the absorption of light by free atoms in the gaseous state. For tin analysis, a sample digest is atomized, and light from a tin-specific lamp is passed through the atomic vapor. The amount of light absorbed is proportional to the tin concentration.

There are two primary atomization methods used in AAS:

Flame AAS (FAAS): The sample solution is aspirated into a flame. This method is robust and straightforward but less sensitive. cdc.gov

Graphite (B72142) Furnace AAS (GFAAS): A small aliquot of the sample is placed in a graphite tube, which is then heated electrothermally to a high temperature to atomize the sample. GFAAS offers significantly lower detection limits than FAAS and is suitable for trace analysis. cdc.govresearchgate.net

AAS can also be used as an element-specific detector when coupled with GC, providing a powerful tool for organotin speciation. researchgate.netscilit.com

Sample Preparation Protocols for Complex Matrices (e.g., Polymers, Environmental Sediments)

The effectiveness of any analytical method is highly dependent on the sample preparation protocol, which must efficiently extract the target analyte from the matrix while minimizing interferences.

Polymers (e.g., Polyvinyl Chloride - PVC): this compound is used as a heat stabilizer in PVC. eurofins.com.au To analyze its content, the polymer matrix must first be disrupted. A common method involves dissolving the PVC sample in a suitable solvent such as tetrahydrofuran (B95107) (THF), methylene (B1212753) chloride, or xylene. nih.gov Once dissolved, the organotin compound can be extracted. For total tin analysis, acid digestion followed by ICP-AES or AAS is employed. For speciation analysis, the dissolved sample may undergo further extraction and cleanup before derivatization for GC-MS or direct injection for HPLC-ICP-MS. Leaching studies, where the polymer is exposed to a simulant liquid over time, are also performed to quantify the migration of the stabilizer from the material. researchgate.netnih.gov

Environmental Sediments: Sediments are a primary sink for organotin compounds in aquatic environments. thermofisher.com The extraction of this compound from these complex matrices requires vigorous methods. A typical protocol involves:

Extraction: The sediment sample (often freeze-dried) is extracted with an organic solvent or solvent mixture. thermofisher.com To enhance the extraction of polar organotins, a complexing agent like tropolone (B20159) is often added to a nonpolar solvent such as hexane (B92381) or a diethyl ether/hexane mixture. Methods like mechanical shaking, ultrasonication, or Accelerated Solvent Extraction (ASE) are used to improve efficiency. thermofisher.commdpi.com

Derivatization (for GC): The extract is derivatized, for example, by ethylation with sodium tetraethylborate.

Cleanup: The derivatized extract often requires a cleanup step to remove interfering co-extracted matrix components. This is commonly done using column chromatography with an adsorbent like silica (B1680970) gel.

| Matrix | Preparation Step | Description | Reference |

|---|---|---|---|

| Polymers (PVC) | Dissolution/Extraction | Dissolve sample in tetrahydrofuran (THF) or methylene chloride. | nih.gov |

| Leaching Test | Expose polymer to a liquid (e.g., water, food simulant) to measure migration of the analyte. | researchgate.net | |

| Environmental Sediments | Extraction | Solvent extraction (e.g., hexane/tropolone) assisted by shaking, ultrasonication, or ASE. | thermofisher.commdpi.com |

| Derivatization (for GC) | Alkylation (e.g., ethylation with NaBEt₄) to increase volatility. | ||

| Cleanup | Column chromatography using silica gel to remove interferences. |

Environmental Transformation and Abiotic/biotic Degradation Pathways of Di N Butyl Dineodecanoate Tin

Photolytic Degradation Mechanisms and Products

Photolytic degradation, driven by energy from UV radiation, is a significant pathway for the breakdown of organotin compounds in the environment. cdc.gov This process involves the cleavage of the covalent bond between the tin atom and the organic (butyl) groups.

For di-n-butyl dineodecanoate tin, photolysis primarily targets the tin-carbon bonds. The degradation proceeds in a stepwise manner, with the sequential removal of the butyl groups from the tin center. This process, known as dealkylation, leads to the formation of monobutyltin (B1198712) (MBT) species and, ultimately, inorganic tin. canada.ca The neodecanoate portion of the molecule is not expected to undergo significant photolytic degradation, as neodecanoic acid does not absorb light in the environmentally relevant spectrum (290 to 750 nm). europa.eu The primary products of the complete photolytic degradation of the organotin moiety are inorganic tin and simpler organic molecules resulting from the breakdown of the butyl groups.

| Degradation Pathway | Initiator | Primary Intermediates | Final Products |

| Photolysis | UV Radiation | Monobutyltin (MBT) | Inorganic Tin |

Hydrolytic Degradation Pathways and Intermediates

Hydrolysis plays a crucial role in the initial transformation of this compound in aquatic environments. However, the nature of this hydrolysis is specific to the bonds within the molecule.

The primary hydrolytic event is the dissociation of the neodecanoate ligands from the central tin atom. canada.ca The ester-like bond between the tin and the carboxylate group of the neodecanoic acid is more susceptible to cleavage in water than the tin-carbon bond. This dissociation releases the di-n-butyltin cation (DBT²⁺) and two neodecanoate anions. canada.caeuropa.eu

While the tin-carbon bond can be cleaved by chemical attack, direct hydrolysis of this bond is not considered a significant environmental fate process under typical environmental pH and temperature conditions. cdc.gov Following the initial dissociation, the resulting di-n-butyltin cation can undergo further hydrolysis to form various hydroxides and related species, which tend to partition to soil and sediment. canada.ca Neodecanoic acid itself lacks functional groups that are susceptible to hydrolysis. europa.eu

The key intermediates of hydrolytic degradation are the dissociated ions: di-n-butyltin and neodecanoate.

| Process | Description | Key Intermediates |

| Dissociation | Cleavage of the tin-neodecanoate bond in water. | Di-n-butyltin (DBT), Neodecanoate |

| Cation Hydrolysis | Reaction of the di-n-butyltin cation with water. | Di-n-butyltin hydroxides |

Biotransformation Processes in Aquatic and Terrestrial Environments

Biotransformation by microorganisms is a critical pathway for the degradation of butyltin compounds in both water and soil. cdc.govacs.orgresearchgate.net Various environmental microorganisms, including bacteria, fungi, and microalgae, are capable of metabolizing organotins. cdc.govnih.gov

The process is characterized by sequential debutylation, where the carbon-tin bonds are cleaved one by one. Di-n-butyltin (DBT), the initial organotin product after dissociation, is biotransformed into monobutyltin (MBT). canada.ca Subsequently, MBT is further degraded into inorganic tin, which is not subject to further biological degradation. canada.caacs.org

The rate of this biotransformation is highly dependent on environmental conditions. For instance, degradation is often faster in organic-rich sediments compared to organic-poor, sandy sediments. acs.orgresearchgate.net Half-lives for butyltin compounds can vary widely, from as short as 28 days in some sediment conditions to several years in others, particularly in anoxic layers of sediment where degradation is much slower. canada.caacs.org

| Environment | Process | Mediating Organisms | Degradation Sequence | Influencing Factors |

| Aquatic (Water/Sediment) | Sequential Debutylation | Bacteria, Fungi, Microalgae | DBT → MBT → Inorganic Tin | Oxygen level, Organic matter content, Temperature |

| Terrestrial (Soil) | Sequential Debutylation | Soil Microorganisms | DBT → MBT → Inorganic Tin | Soil type, pH, Microbial activity, Organic matter |

Computational and Theoretical Approaches to Di N Butyl Dineodecanoate Tin Chemistry

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and geometry of organotin compounds. For di-n-butyl dineodecanoate tin, DFT calculations are instrumental in predicting its three-dimensional structure and understanding its inherent reactivity.

Studies on analogous diorganotin(IV) dicarboxylate complexes reveal that the tin atom typically adopts a coordination number greater than four. nih.gov The geometry around the central tin atom in this compound is predicted to be a distorted octahedral or trigonal bipyramidal structure. In this arrangement, the two butyl groups occupy positions that minimize steric hindrance, while the two neodecanoate ligands coordinate to the tin center through their carboxylate oxygen atoms. The bulky, branched nature of the neodecanoate ligands significantly influences the final geometry and bond angles around the tin atom.

Table 1: Typical DFT-Calculated Structural Parameters for a Model Dibutyltin (B87310) Dicarboxylate Complex

Beyond geometry, DFT is used to explore the electronic properties that govern reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the compound's ability to act as an electron donor or acceptor. The LUMO is often localized on the tin atom, highlighting its Lewis acidic character and its susceptibility to nucleophilic attack, which is central to its catalytic function. nih.gov Furthermore, population analyses like Natural Bond Orbital (NBO) can quantify the charge distribution, confirming the electropositive nature of the tin center. nih.gov

Mechanistic Modeling of Catalytic Cycles and Transition States

This compound is widely used as a catalyst, particularly in the formation of polyurethanes from isocyanates and polyols. Computational modeling is essential for mapping the entire catalytic cycle, identifying key intermediates, and locating the transition states that control the reaction rate.

DFT calculations have been used to investigate the reaction mechanism for similar organotin dicarboxylate catalysts. nih.gov The generally accepted mechanism proceeds through several key steps:

Alcoholysis: The catalyst first reacts with an alcohol (polyol) molecule. One of the neodecanoate ligands is displaced to form a tin-alkoxide intermediate, which is considered the true active catalytic species. nih.govresearchgate.net

Coordination: The isocyanate molecule then coordinates to the tin center of the alkoxide intermediate. researchgate.netcapes.gov.br

Insertion: In the rate-determining step, the coordinated isocyanate inserts into the Sn-O bond of the alkoxide, forming a tin-carbamate intermediate. nii.ac.jp

Product Formation: The tin-carbamate intermediate reacts with another alcohol molecule, releasing the urethane (B1682113) product and regenerating the active tin-alkoxide species to continue the cycle.

Computational chemists model this pathway by calculating the potential energy surface. Each intermediate and transition state is located as a stationary point on this surface. Transition states are identified as first-order saddle points, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. beilstein-journals.orgmdpi.com The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea) of the reaction, a critical factor for catalyst performance. researchgate.net

Table 2: Illustrative DFT-Calculated Relative Free Energies for a Model Tin-Catalyzed Urethane Formation

Note: Values are illustrative and based on general findings for organotin dicarboxylate catalysts.

Molecular Dynamics Simulations for Intermolecular Interactions in Polymer Matrices

While DFT is excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are employed to understand the behavior of this compound in a bulk medium, such as a polyurethane matrix during its formation. MD simulations model the movement of atoms and molecules over time, providing insights into macroscopic properties based on microscopic interactions.

In the context of catalysis, MD simulations can reveal how the catalyst molecule interacts with its environment. Key areas of investigation include:

Solvation and Distribution: MD can simulate how the catalyst is solvated by reactants (polyols and isocyanates) and how it is distributed throughout the polymerizing medium. The bulky, nonpolar butyl and neodecanoate groups influence its solubility and compatibility with the polymer matrix.

Diffusion and Mobility: The efficiency of a catalyst can depend on its ability to move through the reaction medium to encounter reactant molecules. MD simulations can calculate the diffusion coefficient of this compound, showing how its mobility is affected by the increasing viscosity of the polymer matrix as the reaction proceeds.

Intermolecular Forces: These simulations explicitly model non-covalent interactions, such as van der Waals forces, between the catalyst and the growing polymer chains. These interactions can influence the catalyst's orientation and the accessibility of its active site.

Although specific MD studies on this compound are not widely published, the methodology is a powerful tool for bridging the gap between the molecular scale and the bulk properties of the polymer system, offering a more complete picture of the catalyst's function in an industrial setting.

Prediction of Spectroscopic Properties and Reaction Energetics

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the structure of a compound and validate the accuracy of the computational model.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies of the molecule. For this compound, this allows for the assignment of characteristic peaks, such as the Sn-C and Sn-O stretching frequencies, as well as the asymmetric and symmetric stretches of the carboxylate (COO) groups. The calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.govnih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful validation tool. Using methods like Gauge-Including Atomic Orbital (GIAO), chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn nuclei can be calculated. citedrive.com The ¹¹⁹Sn chemical shift is particularly sensitive to the coordination number and geometry around the tin atom, making its prediction a valuable tool for structural elucidation in solution. Comparing calculated and experimental shifts helps confirm the proposed molecular structure. github.iouncw.edu

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹¹⁹Sn NMR Chemical Shifts for Dibutyltin Compounds

Reaction Energetics: As discussed in the context of mechanistic modeling, computational methods provide crucial data on reaction energetics. DFT calculations yield the thermodynamic properties of reactants, intermediates, products, and transition states. This allows for the determination of key values such as the enthalpy of reaction (ΔH), the Gibbs free energy of reaction (ΔG), and the activation energy (Ea or ΔG‡). mdpi.com This energetic information is fundamental to understanding not only the feasibility of a catalytic cycle but also the factors that control its rate and efficiency.

Research Frontiers and Future Directions in Organotin Mediated Industrial Applications

Development of Next-Generation Organotin Catalysts with Tuned Reactivity

The development of next-generation organotin catalysts is centered on tuning their reactivity to meet specific application requirements in polyurethane and silicone condensation reactions. reaxis.com The reactivity of these catalysts is influenced by factors such as the nature of the alkyl groups attached to the tin atom and the type of ligand. reaxis.comreaxis.com For instance, the steric hindrance of the alkyl group plays a significant role; methyl-based organotins generally exhibit higher reactivity compared to butyl- and octyl-based analogs due to reduced steric effects and higher tin content. reaxis.com

The neodecanoate ligand in di-n-butyl dineodecanoate tin is a key feature that makes it a versatile candidate across a broad spectrum of formulations. reaxis.com Research focuses on modifying these ligands to enhance specific properties. For example, sulfur-based ligands can increase the selectivity of the catalyst for the hydroxyl/isocyanate reaction over the water reaction in polyurethane synthesis, while also introducing a delay in the reaction's front-end. reaxis.com This allows for better control over the curing process.

Comparative reactivity among analogous organotin catalysts is a key area of study. The general reactivity trend is often directly related to the tin metal loading and the steric bulk of the alkyl groups. reaxis.com

| Compound Name | Alkyl Group | Relative Reactivity | Key Influencing Factors |

|---|---|---|---|

| Dimethyltin (B1205294) dineodecanoate | Methyl | Higher | Reduced steric hindrance, higher tin content reaxis.com |

| This compound | Butyl | Moderate | Balance of reactivity and stability reaxis.com |

| Dioctyltin (B90728) dineodecanoate | Octyl | Lower | Increased steric hindrance, lower tin content reaxis.comresearchgate.net |

Future research in this area aims to synthesize novel organotin structures with precisely controlled catalytic activity, enabling their use in increasingly complex and sensitive polymer applications.

Exploration of this compound in Emerging Polymer Technologies (e.g., Bio-based Polymers)

The push for sustainable materials has opened new avenues for organotin catalysts in the synthesis of bio-based and biodegradable polymers. Tin catalysts, such as tin(II) octoate, are already utilized in the ring-opening polymerization (ROP) of lactides to produce polylactic acid (PLA), a prominent biodegradable plastic used in medical and packaging applications. tib-chemicals.comresearchgate.net

While dibutyltin (B87310) dilaurate (DBTDL) has been extensively studied as a catalyst for synthesizing biodegradable polyesters like poly(ε-caprolactone) (PCL) and PLA, the potential of this compound in this domain is an active area of exploration. Its established efficacy in catalyzing polyurethane and silicone reactions suggests its suitability for the esterification and polycondensation reactions inherent in bio-based polymer synthesis. reaxis.comtib-chemicals.com Researchers are investigating its ability to control molecular weight and polymer structure, which are critical for the end-use properties of biodegradable materials. The goal is to leverage its catalytic efficiency to enable the production of high-performance bioplastics for a wider range of applications. tib-chemicals.com

Design of Novel Stabilizer Systems Incorporating Organotin Components

This compound is a recognized heat stabilizer for polyvinyl chloride (PVC), protecting the polymer from thermal degradation during processing. researchgate.netbnt-chemicals.com A significant research frontier is the design of advanced, synergistic stabilizer systems that incorporate organotin components with other additives to enhance performance and reduce costs. researchgate.netdiscovery.csiro.au

Studies have shown that combining organotin neodecanoates with metal stearates, such as calcium stearate (B1226849) and zinc stearate, can result in a stabilizer system with superior thermal stability and lubricity compared to using the organotin compound alone. researchgate.netdiscovery.csiro.au These multi-component systems work by leveraging different stabilization mechanisms. The organotin compound acts as an efficient scavenger of hydrogen chloride (HCl), a primary degradation product of PVC, while the metal soaps can provide long-term stability. bdmaee.netbdmaee.net

Research has demonstrated a clear synergistic effect in these blended systems. For instance, a three-component heat stabilizer consisting of tin neodecanoate, calcium stearate, and zinc stearate in a 5:4:1 ratio was found to outperform the use of tin neodecanoate by itself. researchgate.netdiscovery.csiro.au

| Stabilizer System | Composition | Observed Performance Improvement | Reference |

|---|---|---|---|

| Standalone Organotin | DBTDN only | Effective heat stabilization | researchgate.netdiscovery.csiro.au |

| Three-Component System | DBTDN + Calcium Stearate + Zinc Stearate (5:4:1 ratio) | Outperformed standalone tin neodecanoate in thermal stability and lubricity | researchgate.netdiscovery.csiro.au |

Future work is aimed at optimizing the ratios of these components and exploring combinations with other co-stabilizers, like epoxidized soybean oil and antioxidants, to create highly effective and economically viable stabilizer packages for demanding PVC applications. bdmaee.net

Comparative Studies with Non-Tin Alternatives in Specific Industrial Contexts

Driven by regulatory scrutiny of some organotin compounds, there is significant industrial and academic interest in comparing the performance of catalysts like this compound with non-tin alternatives. borchers.comallhdi.com These studies are crucial for formulators in the polyurethane and PVC industries seeking to maintain performance while adhering to evolving standards. borchers.com

In polyurethane applications, the primary alternatives include compounds based on bismuth, zinc, and zirconium. borchers.comallhdi.comreaxis.com Comparative studies evaluate key processing and performance parameters such as cure time, pot life, and the final mechanical properties of the polymer. researchgate.net While organotins like dibutyltin dilaurate (DBTDL) are known for their high catalytic activity and reliability, non-tin catalysts are being developed to offer comparable performance with different toxicity profiles. borchers.comallhdi.com Bismuth catalysts, for example, can exhibit reactivity similar to or higher than tin catalysts in some formulations. allhdi.com

For PVC stabilization, organotins are often benchmarked against calcium-zinc (Ca-Zn) and lead-based systems. bdmaee.net Organotin stabilizers typically provide superior initial color retention and processing stability, which is critical for producing clear, rigid PVC products. bdmaee.netbaerlocher.com

| Application | Catalyst/Stabilizer Type | General Advantages | General Disadvantages |

|---|---|---|---|

| Polyurethane Catalysis | Organotin (e.g., this compound) | High reactivity, reliable performance, good balance of properties reaxis.comborchers.com | Regulatory concerns for some tin compounds borchers.com |

| Bismuth-based | Considered non-toxic, can have high reactivity allhdi.comreaxis.com | May require higher loading levels than tin researchgate.net | |

| Zinc-based | Reduced toxicity risk, can offer delayed gel reaction reaxis.compatchamltd.com | Generally lower reactivity compared to tin for the primary urethane (B1682113) reaction reaxis.com | |

| PVC Stabilization | Organotin (e.g., this compound) | Excellent initial color, high transparency, effective at low dosages bdmaee.netbaerlocher.com | Higher cost compared to some alternatives researchgate.net |

| Calcium-Zinc (Ca-Zn) | Lower toxicity profile | Generally provides lower initial color and processing stability than organotins bdmaee.net |

These comparative analyses are essential for guiding the selection of the most appropriate catalyst or stabilizer system based on a balance of performance, cost, and regulatory compliance for a specific industrial context.

Innovations in Process Engineering Utilizing this compound-Based Systems

Innovations in process engineering seek to maximize the efficiency and economic viability of chemical manufacturing. The catalytic properties of this compound are being leveraged to optimize polymer production processes. bnt-chemicals.com Its use can lead to reduced energy consumption by allowing reactions to proceed under milder conditions. tib-chemicals.com

Process optimization involves fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to achieve desired outcomes like higher yields, improved product quality, and shorter cycle times. The high reactivity and selectivity of butyl tin catalysts enable precise control over these processes. tib-chemicals.com For instance, in the production of polyurethane foams or sealants, controlling the cure rate is critical to achieving the desired final properties, a task for which this compound is well-suited. bnt-chemicals.com

Future research in this area includes developing advanced kinetic models for reactions catalyzed by this compound. Such models would allow for more precise process control and simulation, leading to further optimization of industrial-scale polymer synthesis. Additionally, integrating these catalyst systems into continuous manufacturing processes, as opposed to batch processes, represents a significant avenue for innovation, promising greater consistency and throughput.

Q & A

Q. What are the established synthesis protocols for di-N-butyl dineodecanoate tin (DBTDN), and how can its purity be validated?

DBTDN is synthesized via esterification reactions between di-N-butyltin oxide and neodecanoic acid, typically under controlled temperature (80–120°C) and inert atmospheres to prevent oxidation. Post-synthesis purification involves vacuum distillation or solvent recrystallization. Purity validation employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., NMR to verify tin coordination) and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify organic impurities (<0.5% by mass). Inductively coupled plasma mass spectrometry (ICP-MS) ensures metal contamination levels (e.g., Fe <0.01%) meet research-grade standards .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing DBTDN in polymer matrices?

Fourier-transform infrared spectroscopy (FTIR) identifies Sn-O and Sn-C bonding (peaks at 500–600 cm). Thermogravimetric analysis (TGA) quantifies thermal stability, with DBTDN typically showing decomposition onset at ~200°C. For polymer composites, differential scanning calorimetry (DSC) measures glass transition temperature () shifts induced by DBTDN’s plasticizing effects. X-ray diffraction (XRD) confirms amorphous/crystalline phase distribution in stabilized polyvinyl chloride (PVC) systems .

Advanced Research Questions

Q. How does DBTDN’s catalytic mechanism differ in silicone curing versus PVC stabilization?

In silicone curing, DBTDN acts as a Lewis acid catalyst, accelerating polycondensation via tin-mediated nucleophilic attack on silanol groups. In PVC stabilization, it scavenges HCl byproducts and replaces labile chlorine atoms through nucleophilic substitution, delaying dehydrochlorination. Advanced studies use kinetic modeling (e.g., Arrhenius plots) to compare activation energies () in both processes, revealing values of ~50–70 kJ/mol for silicone curing vs. ~90–110 kJ/mol for PVC stabilization. Synchrotron X-ray absorption spectroscopy (XAS) can track real-time tin oxidation state changes during catalysis .

Q. What experimental strategies resolve contradictions in reported thermal stabilization efficiencies of DBTDN across studies?